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Compound of Interest

Compound Name: 2,3-Dihydroxypropanenitrile

Cat. No.: B15442846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 2,3-
dihydroxypropanenitrile (also known as glyceronitrile). The information is compiled from

scientific literature and chemical databases to serve as a comprehensive resource for

researchers and professionals in drug development and related scientific fields.

Introduction
2,3-Dihydroxypropanenitrile (CAS No. 69470-43-5) is a small, polar molecule with the

chemical formula C₃H₅NO₂. Its structure, featuring two hydroxyl groups and a nitrile functional

group, makes it an interesting subject for spectroscopic analysis. This document summarizes

the available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR)

spectroscopy data for this compound. It is important to note that while some experimental data

exists, particularly for mass spectrometry, comprehensive experimental NMR and IR data are

not readily available in the published literature.

Mass Spectrometry (MS)
Experimental mass spectrometry data for 2,3-dihydroxypropanenitrile has been reported in

the context of its discovery as a germination stimulant in smoke from burned vegetation.

Table 1: Mass Spectrometry Data for 2,3-Dihydroxypropanenitrile
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Parameter Value

Molecular Formula C₃H₅NO₂

Molecular Weight 87.08 g/mol

Exact Mass 87.0320 u

Major Mass Spectral Peaks (m/z) 57, 56, 43, 31

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of 2,3-dihydroxypropanenitrile was obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS). A common protocol for such an analysis is as

follows:

Sample Preparation: A solution of the analyte in a suitable volatile solvent (e.g.,

dichloromethane or methanol) is prepared.

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is

heated to ensure rapid vaporization.

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g.,

helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film

thickness). The column temperature is programmed to ramp up (e.g., from 40°C to 250°C at

10°C/min) to separate compounds based on their boiling points and interactions with the

stationary phase.

Ionization: As the separated compounds elute from the GC column, they enter the mass

spectrometer's ion source. Electron ionization (EI) is a common technique where the

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them

to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of ion intensity versus m/z.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the last update, experimental ¹H and ¹³C NMR data for 2,3-dihydroxypropanenitrile are

not available in the peer-reviewed literature. Therefore, predicted NMR data is presented

below. These predictions are based on computational models and should be used as a guide

for the expected spectral features.

Table 2: Predicted ¹H NMR Data for 2,3-Dihydroxypropanenitrile (Solvent: D₂O)

Chemical Shift (ppm) Multiplicity Assignment

~4.0 Doublet of Doublets H-2

~3.7 Doublet of Doublets H-3a

~3.6 Doublet of Doublets H-3b

Table 3: Predicted ¹³C NMR Data for 2,3-Dihydroxypropanenitrile (Solvent: D₂O)

Chemical Shift (ppm) Assignment

~120 C-1 (CN)

~70 C-2

~65 C-3

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned and the magnetic field is shimmed to ensure homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free

induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically
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employed to simplify the spectrum. Key parameters such as the number of scans, relaxation

delay, and spectral width are optimized.

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The

spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Similar to NMR, experimental IR data for 2,3-dihydroxypropanenitrile is not readily found in

the literature. The expected characteristic absorption bands based on its functional groups are

listed below.

Table 4: Expected Infrared Absorption Bands for 2,3-Dihydroxypropanenitrile

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3600-3200 Strong, Broad O-H Stretching

2260-2240 Medium C≡N Stretching

1200-1000 Strong C-O Stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using the following general procedure:

Sample Preparation:

Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or

KBr).

Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet, or

a solution of the sample in a volatile solvent is deposited on a salt plate and the solvent is

evaporated.
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Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR

crystal (e.g., diamond or germanium).

Background Spectrum: A background spectrum of the empty sample compartment (or the

clean ATR crystal) is recorded.

Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is

recorded.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of a synthesized compound like 2,3-dihydroxypropanenitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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